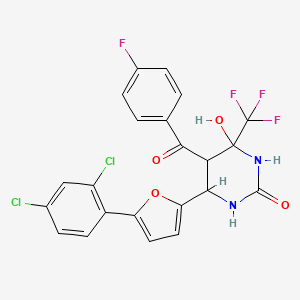
C22H14Cl2F4N2O4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C22H14Cl2F4N2O4 is a complex organic molecule that contains chlorine, fluorine, nitrogen, and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C22H14Cl2F4N2O4 typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of a core structure, followed by the introduction of functional groups through various chemical reactions. Common methods include:
Nucleophilic substitution reactions: These reactions are used to introduce chlorine and fluorine atoms into the molecule.
Condensation reactions: These reactions help in forming the core structure by combining smaller molecules.
Oxidation and reduction reactions: These reactions are used to modify the oxidation state of certain atoms within the molecule.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale chemical reactors and precise control of reaction conditions such as temperature, pressure, and pH. Catalysts may be used to increase the efficiency of the reactions and to ensure high yields of the desired product.
Chemical Reactions Analysis
Types of Reactions
C22H14Cl2F4N2O4: can undergo various types of chemical reactions, including:
Oxidation reactions: These reactions involve the addition of oxygen or the removal of hydrogen atoms.
Reduction reactions: These reactions involve the addition of hydrogen or the removal of oxygen atoms.
Substitution reactions: These reactions involve the replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Such as dichloromethane or ethanol, depending on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce compounds with additional oxygen-containing functional groups, while reduction reactions may result in the removal of such groups.
Scientific Research Applications
C22H14Cl2F4N2O4: has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the production of specialized materials or as a component in chemical processes.
Mechanism of Action
The mechanism of action of C22H14Cl2F4N2O4 involves its interaction with specific molecular targets within a biological system. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
C22H14Cl2F4N2O4: can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar molecular structures or functional groups. For example:
C22H14Cl2F4N2O3: A compound with one less oxygen atom, which may have different chemical properties and reactivity.
C22H14Cl2F4N2O5: A compound with one additional oxygen atom, which may also have different properties.
The unique combination of functional groups and molecular structure in This compound gives it distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H14Cl2F4N2O4 |
|---|---|
Molecular Weight |
517.3 g/mol |
IUPAC Name |
6-[5-(2,4-dichlorophenyl)furan-2-yl]-5-(4-fluorobenzoyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one |
InChI |
InChI=1S/C22H14Cl2F4N2O4/c23-11-3-6-13(14(24)9-11)15-7-8-16(34-15)18-17(19(31)10-1-4-12(25)5-2-10)21(33,22(26,27)28)30-20(32)29-18/h1-9,17-18,33H,(H2,29,30,32) |
InChI Key |
KUJHYLHIHDIPKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2C(NC(=O)NC2(C(F)(F)F)O)C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















